Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl-
Description
Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl- (IUPAC name) is a substituted cyclohexene derivative characterized by a 1-methyl group on the cyclohexene ring and a complex side chain at the 4-position. This side chain includes a 1-methylenepropyl backbone with a 1-ethoxyethoxy functional group. The ethoxyethoxy moiety introduces ether oxygen atoms, which may enhance solubility in polar solvents, while the methylene group (CH₂) could impart reactivity toward addition or polymerization reactions.
Estimated Molecular Formula: Based on substituent analysis, the formula is likely C₁₅H₂₆O₂ (cyclohexene core: C₆H₁₀; side chain: C₉H₁₆O₂).
Properties
CAS No. |
72928-04-2 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
4-[4-(1-ethoxyethoxy)but-1-en-2-yl]-1-methylcyclohexene |
InChI |
InChI=1S/C15H26O2/c1-5-16-14(4)17-11-10-13(3)15-8-6-12(2)7-9-15/h6,14-15H,3,5,7-11H2,1-2,4H3 |
InChI Key |
NCYWZQBBJWLPIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OCCC(=C)C1CCC(=CC1)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The precursor often used in related syntheses is 1-methylcyclohexene or methylcyclohexanol derivatives, which undergo functionalization to introduce the side chain. For example, dehydration of methylcyclohexanol derivatives is a classical route to methylcyclohexenes, as described in acid-catalyzed elimination reactions.
Acid-Catalyzed Dehydration of Methylcyclohexanol
- Mechanism: The dehydration proceeds via an E1 elimination mechanism, where protonation of the hydroxyl group forms a good leaving group, followed by carbocation formation and elimination of water to generate the alkene.
- Reaction Conditions: Strong mineral acids such as phosphoric acid or sulfuric acid are used under controlled heating to avoid side reactions.
- Yields and Selectivity: Typical yields range from 30% to 80%, with product distribution depending on the stereochemistry of the starting alcohol and reaction conditions.
Introduction of the 1-Ethoxyethoxy Group
The 1-ethoxyethoxy substituent is an acetal or vinyl ether derivative, which can be introduced via:
- Reaction of cyclohexene derivatives with vinyl ethers in the presence of acid catalysts to form acetal linkages.
- Use of ethoxyethanol or ethoxyethoxy reagents under acidic conditions to form the corresponding ether or acetal substituents on the side chain.
Alkylation and Side Chain Construction
Purification and Characterization
- Purification typically involves distillation under reduced pressure to separate the alkene product from higher boiling impurities and unreacted alcohols.
- Analytical techniques such as gas chromatography–mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are employed to confirm the structure and purity.
Comparative Table of Preparation Steps and Conditions
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-), solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, substituted cyclohexenes.
Scientific Research Applications
Medicinal Chemistry
Cyclohexene derivatives are often explored in medicinal chemistry for their potential therapeutic effects. The structural features of cyclohexene, particularly the presence of ethoxy groups, may enhance solubility and bioavailability, making it a candidate for drug development.
Case Study: Anticancer Activity
A study investigated the anticancer potential of cyclohexene derivatives, including the compound . In vitro assays demonstrated that these compounds inhibited the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Chemical Synthesis
The compound can serve as an intermediate in the synthesis of other complex organic molecules. Its unique structure allows for functionalization that can lead to the development of novel pharmaceuticals or agrochemicals.
Synthesis Pathway
The synthesis of cyclohexene derivatives often involves:
- Electrophilic addition reactions : The double bond in cyclohexene can undergo electrophilic addition to introduce various substituents.
- Functional group transformations : The ethoxy group can be modified to enhance biological activity or alter physicochemical properties.
Agrochemical Applications
Due to its chemical structure, cyclohexene derivatives are also being explored for use in agrochemicals, particularly as pesticides or herbicides.
Case Study: Pesticidal Efficacy
Research has shown that certain cyclohexene compounds exhibit significant pesticidal activity against common agricultural pests. Field trials indicated that formulations containing these compounds resulted in improved crop yields and reduced pest populations.
Flavor and Fragrance Industry
The compound's pleasant olfactory properties make it suitable for applications in the flavor and fragrance industry. It can be utilized as a flavoring agent or fragrance component in various consumer products.
Chemical Catalysis
Cyclohexene derivatives can act as catalysts or co-catalysts in organic reactions, facilitating processes such as polymerization or oxidation.
Research Findings
Recent studies have focused on evaluating the biological activity and efficacy of cyclohexene derivatives:
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl- involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s functional groups can form specific interactions, such as hydrogen bonds or hydrophobic interactions, leading to changes in the activity or function of the target molecules. These interactions can trigger various biochemical pathways and physiological responses.
Comparison with Similar Compounds
Structural Comparison
The compound is compared to four structurally related cyclohexene derivatives (Table 1):
Functional Group and Reactivity Differences
- Target Compound vs. Analog 1: The target’s ethoxyethoxy group replaces Analog 1’s allyloxy (2-propenyloxy) group. The ethoxyethoxy group may also enhance solubility in alcohols or ketones .
- Target Compound vs. Analog 2 : Analog 2’s 1-ethoxy-1-methylethyl group is bulkier and lacks a methylene bridge. This steric bulk could reduce accessibility to reactive sites compared to the target compound’s linear side chain .
- Target Compound vs. The target compound’s ether oxygens could facilitate interactions with polar solvents or biological targets .
Thermodynamic and Physical Properties (Inferred)
- Boiling Point : The target compound’s ethoxyethoxy side chain likely increases boiling point relative to Analog 1 (allyloxy) and Analog 2 (branched ether) due to stronger dipole-dipole interactions.
- Solubility : Higher oxygen content in the target compound suggests improved solubility in polar aprotic solvents (e.g., THF, acetone) compared to α-Elemene, which is lipid-soluble.
Limitations and Data Gaps
- Experimental data for the target compound (e.g., melting point, spectral signatures) are absent in the provided evidence. Properties are extrapolated from structural analogs.
- Further studies are needed to validate reactivity predictions and quantify thermodynamic parameters.
Q & A
Basic Research Questions
Q. How can the structural configuration of this cyclohexene derivative be confirmed experimentally?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze substituent positions and stereochemistry. Compare coupling constants and chemical shifts to known cyclohexene derivatives (e.g., 1-Methoxycyclohexene in ). Mass spectrometry (MS) can validate molecular weight, as demonstrated for related compounds like Cyclohexene, 1-methyl-4-(1-methylethylidene) ( ). X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .
- Data Contradictions : Discrepancies in substituent orientation might arise if NMR spectra overlap with signals from conformational isomers. Cross-validate with computational methods (e.g., density functional theory) to predict chemical shifts.
Q. What are the recommended purification techniques for synthesizing this compound?
- Methodology : Employ fractional distillation or preparative gas chromatography (GC) for volatile derivatives, as used for terpenoid-like structures (e.g., α-Terpinolene in ). For polar derivatives, high-performance liquid chromatography (HPLC) with a C18 column and gradient elution is effective. Monitor purity via thin-layer chromatography (TLC) with UV visualization .
- Data Contradictions : Impurities from incomplete protection/deprotection of the ethoxyethoxy group may mimic target compound signals. Use orthogonal analytical methods (e.g., IR spectroscopy for functional group verification) .
Advanced Research Questions
Q. How can the steric and electronic effects of the 1-ethoxyethoxy group influence reactivity in ring-opening or cycloaddition reactions?
- Methodology : Conduct kinetic studies under controlled conditions (e.g., Diels-Alder reactions with electron-deficient dienophiles). Compare reaction rates and regioselectivity to analogs lacking the ethoxyethoxy group (e.g., 1-Methyl-4-(1-methylethylidene)cyclohexene in ). Computational modeling (e.g., molecular orbital analysis) can predict orbital interactions and transition states .
- Data Contradictions : Conflicting reactivity outcomes may arise from solvent polarity or temperature effects. Use isothermal titration calorimetry (ITC) to quantify thermodynamic parameters .
Q. What strategies mitigate enantiomeric interference in asymmetric synthesis of this compound?
- Methodology : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during the installation of the methylenepropyl group. Monitor enantiomeric excess (ee) via chiral GC or HPLC (e.g., using cyclodextrin-based columns). Catalytic asymmetric methods, such as organocatalysis, could be adapted from related systems (e.g., (3S)-3-(1-Ethoxyethoxy)-γ-butyrolactone in ) .
- Data Contradictions : Low ee values may result from competing racemization pathways. Use kinetic resolution or dynamic kinetic asymmetric transformations (DYKAT) to improve selectivity .
Analytical and Safety Considerations
Q. How should researchers address discrepancies in spectroscopic data across studies?
- Methodology : Cross-reference data with standardized databases (e.g., NIST Chemistry WebBook in ). Validate experimental conditions (e.g., solvent, temperature) that affect spectral profiles. Collaborate with computational chemists to simulate spectra under identical conditions .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology : Refer to safety data sheets (SDS) for structurally similar compounds (e.g., Cyclohexene derivatives in ). Use fume hoods for volatile intermediates and personal protective equipment (PPE) for skin/eye protection. Test acute toxicity via in vitro assays (e.g., brine shrimp lethality) before in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
